Grazoprevir sodium
概要
説明
Grazoprevir is an antiviral and NS3/4A protease inhibitor used to treat hepatitis C infections . It is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV) .
Synthesis Analysis
The development of Grazoprevir was successful due to key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis
The chemical formula of Grazoprevir sodium is C38H49N6NaO9S . Its exact mass is 788.32 and its molecular weight is 788.890 .Chemical Reactions Analysis
The medicinal chemistry route for Grazoprevir generally follows the synthetic sequence used for previous compounds . The synthesis starts from 4-methoxy-phenylenediamine hydrochloride .Physical And Chemical Properties Analysis
Grazoprevir sodium has a molecular weight of 788.89 . It is used in pharmaceutical applications .科学的研究の応用
1. Efficacy in Hepatitis C and HIV Co-infection
Grazoprevir, combined with elbasvir, demonstrates efficacy in patients with Hepatitis C Virus (HCV) and HIV co-infection. It shows a high rate of sustained virological response, suggesting its effectiveness and tolerance in this demographic (Rockstroh et al., 2015).
2. Impact of HCV NS5A Polymorphisms on Efficacy
Grazoprevir's efficacy can be influenced by baseline HCV genetic variants, particularly those encoding amino acid polymorphisms in NS5A. This underscores the importance of pre-treatment resistance analyses to optimize treatment selection (Komatsu et al., 2017).
3. Treatment of Chronic HCV Genotype-1 Infection
In chronic HCV genotype-1 infection, grazoprevir combined with elbasvir and ribavirin offers a promising treatment option, especially for patients who have failed earlier therapy. This combination has shown high success rates in achieving sustained virological response (Forns et al., 2015).
4. Potential Role in COVID-19 Treatment
A computational study indicated that grazoprevir might inhibit both viral entry and replication in COVID-19, targeting multiple pathways. This suggests a potential role for grazoprevir in COVID-19 treatment, warranting further clinical investigation (Behera et al., 2021).
5. High Cure Rates in HIV/Hepatitis C Co-infected Men
Grazoprevir-elbasvir, with or without ribavirin, achieves high cure rates in HIV/Hepatitis C co-infected men who have sex with men. This treatment approach, guided by baseline resistance-associated substitutions, is effective and has an excellent safety profile (Braun et al., 2018).
6. Use in Difficult-to-Treat Patients with Chronic HCV
Grazoprevir/elbasvir shows effectiveness in real-world scenarios, especially in previously difficult-to-treat patients, including those with chronic kidney diseases, HIV co-infection, and cirrhosis (Zarębska-Michaluk et al., 2019).
7. Combination with Peginterferon and Ribavirin
Grazoprevir, when combined with peginterferon and ribavirin, is effective in treatment-naive patients with HCV genotype 1 infection. This combination shows rapid and sustained suppression of HCV RNA (Lagging et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZBIVJZNPHGU-CIAYNJNFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N6NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Grazoprevir sodium | |
CAS RN |
1425038-27-2 | |
Record name | Grazoprevir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。